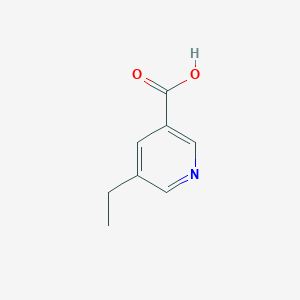

5-Ethylpyridine-3-carboxylic acid

Vue d'ensemble

Description

5-Ethylpyridine-3-carboxylic acid, also known as 5-EPCA, is a carboxylic acid with an ethyl group attached to the pyridine ring. It is a versatile compound that has been used in a variety of scientific research applications, from drug discovery to biochemistry. 5-EPCA has been studied extensively for its potential as an important building block for drug discovery and development, as well as its biochemical and physiological effects.

Applications De Recherche Scientifique

Cocrystal Formation

5-Ethylpyridine-3-carboxylic acid has been studied for its role in forming cocrystals. For example, its derivatives have been used in the crystallization with bipyridine bases to afford molecular complexes. These cocrystals exhibit a variety of hydrogen bond networks and geometries, indicating potential applications in materials science and crystal engineering (Bhogala & Nangia, 2003).

Anticancer Research

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, highlighting their potential in anticancer drug development (Temple et al., 1983).

Industrial Applications

In the industrial sector, this compound derivatives are involved in the production of nicotinic acid. This process, particularly focusing on ecological methods, is crucial for meeting the needs of green chemistry and reducing environmental burden (Lisicki et al., 2022).

Synthesis of Ligands

This compound has been used in the synthesis of mono-, bis-, and tris-tridentate ligands. These ligands, particularly suited for complexation of lanthanide(III) cations, have applications in coordination chemistry and material science (Charbonnière et al., 2001).

Insulin-Mimetic Activities

Research has explored the insulin-mimetic activities of metal complexes with 3-hydroxypyridine-2-carboxylic acid, a related compound. These studies provide insights into potential therapeutic applications for diabetes management (Nakai et al., 2005).

Photocatalytic Properties

Derivatives of this compound have been used to synthesize silver-based complexes with photocatalytic properties. These complexes have potential applications in environmental remediation and sustainable energy solutions (Wang et al., 2014).

Luminescent Material Fabrication

Modified derivatives of this compound have been used in the molecular assembly of luminescent terbium hybrid materials. This process, involving an in situ sol–gel process, has led to the development of materials with high photonic potential, making them suitable for applications in photonics and optoelectronics (Wang & Yan, 2007).

Safety and Hazards

The safety data sheet for 5-Ethylpyridine-3-carboxylic acid indicates that it is categorized as a flammable liquid (Category 3), and it has acute toxicity when ingested (Category 4), inhaled (Category 3), or comes into contact with the skin (Category 3). It can cause skin corrosion (Category 1B) and serious eye damage (Category 1) .

Orientations Futures

While specific future directions for 5-Ethylpyridine-3-carboxylic acid are not mentioned in the available literature, therapeutic peptides, which can include pyridine derivatives, are a current focus of pharmaceutical research . This suggests potential future applications for this compound in the development of new therapeutic agents.

Mécanisme D'action

Target of Action

The primary targets of 5-Ethylpyridine-3-carboxylic acid are currently unknown. This compound is a derivative of pyridine, a basic heterocyclic organic compound . Pyridine derivatives have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors . .

Mode of Action

It can be inferred from the properties of pyridine derivatives that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

Pyridine derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the broad range of biological activities exhibited by pyridine derivatives, it is plausible that this compound could have diverse effects at the molecular and cellular levels .

Analyse Biochimique

Cellular Effects

The effects of 5-Ethylpyridine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress responses and metabolic regulation. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses. The molecular mechanism of this compound also involves its interaction with nucleic acids, potentially affecting transcriptional and post-transcriptional processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression profiles. These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways beneficially. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are essential for determining the therapeutic window and potential risks associated with the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to pyridine nucleotide metabolism It interacts with enzymes such as dehydrogenases and oxidases, influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within cells can affect its activity and function, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and biomolecules. Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, influencing its biochemical properties and effects .

Propriétés

IUPAC Name |

5-ethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYFQDVGAZMKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626973 | |

| Record name | 5-Ethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-53-5 | |

| Record name | 5-Ethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

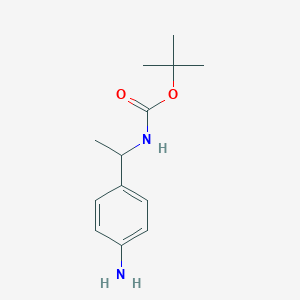

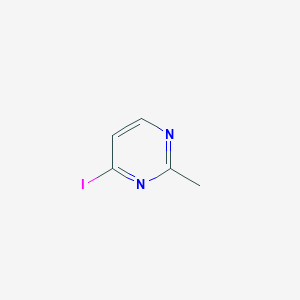

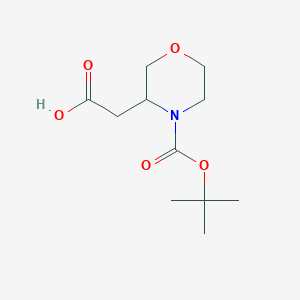

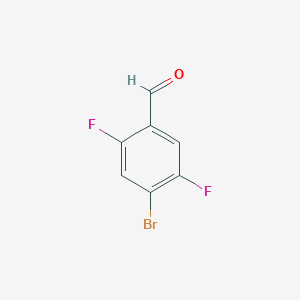

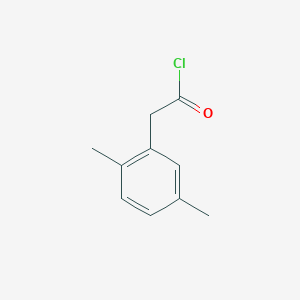

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

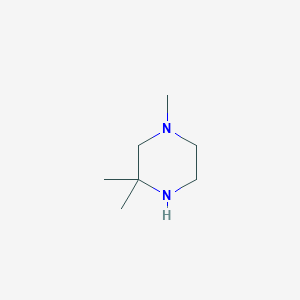

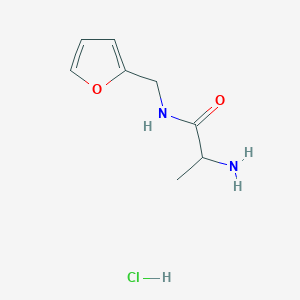

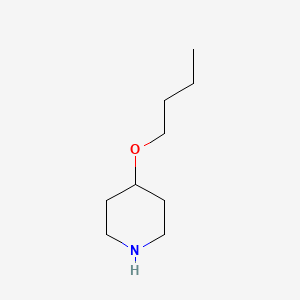

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)